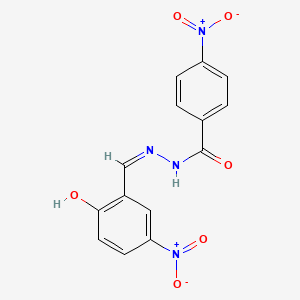
(E)-N'-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide is an organic compound that features a benzylidene group linked to a nitrobenzohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Ethers or esters
Wissenschaftliche Forschungsanwendungen
(E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced properties.
Wirkmechanismus
The mechanism of action of (E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-nitrobenzylidene derivatives: These compounds share a similar benzylidene structure but may have different substituents, leading to varied properties and applications.
4-Nitrobenzohydrazide derivatives: These compounds have the same hydrazide moiety but different aromatic substituents.
Uniqueness
(E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide is unique due to the presence of both hydroxyl and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a compound of significant interest.
Eigenschaften
Molekularformel |
C14H10N4O6 |
|---|---|
Molekulargewicht |
330.25 g/mol |
IUPAC-Name |
N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C14H10N4O6/c19-13-6-5-12(18(23)24)7-10(13)8-15-16-14(20)9-1-3-11(4-2-9)17(21)22/h1-8,19H,(H,16,20)/b15-8- |
InChI-Schlüssel |
XAWKXFKDEYZNHQ-NVNXTCNLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112704.png)
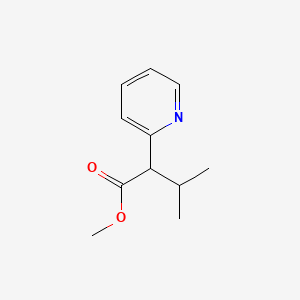

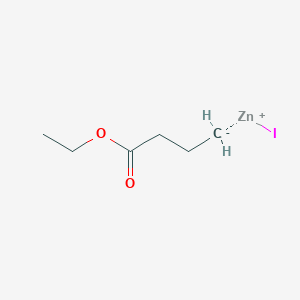
![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14112723.png)

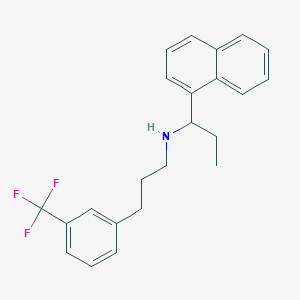

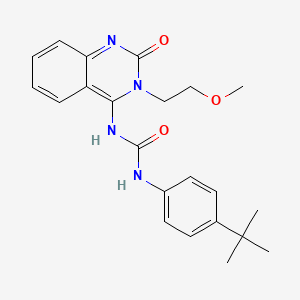

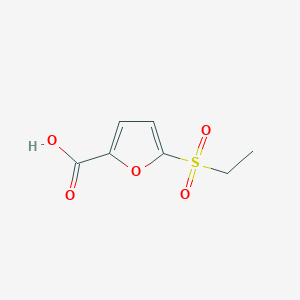
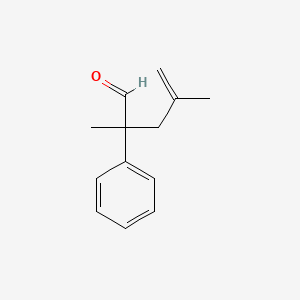
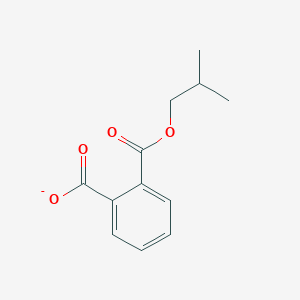
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14112790.png)
